2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate
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Overview
Description
2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate is a chemical compound that has been widely studied for its potential use in scientific research applications. This compound is known for its unique chemical structure and its ability to interact with various biological systems. In
Mechanism of Action
The mechanism of action of 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate is not well understood. However, it is believed to interact with various biological systems, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-proliferative effects on cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate are not well studied. However, it has been shown to have anti-proliferative effects on cancer cells, which may be due to its ability to inhibit the activity of certain enzymes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate in lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Future Directions
There are many future directions for the study of 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate. One potential direction is the development of new drugs based on this compound. Another potential direction is the study of its interactions with various biological systems, which may provide insights into its mechanism of action. Additionally, further research is needed to determine the biochemical and physiological effects of this compound, as well as its potential limitations in lab experiments.
Synthesis Methods
The synthesis of 2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate involves the reaction of 2-aminophenyl acetate with acetic anhydride and 3-methyl-1H-1,2,4-triazole-5(4H)-one. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as sulfuric acid or phosphoric acid. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
2-(1-acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate has been studied for its potential use in various scientific research applications. One of the most common applications of this compound is in the field of medicinal chemistry, where it is used as a scaffold for the development of new drugs. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to have anti-proliferative effects on cancer cells.
properties
IUPAC Name |
[2-(2-acetyl-5-methyl-1,2,4-triazol-3-yl)phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-14-13(16(15-8)9(2)17)11-6-4-5-7-12(11)19-10(3)18/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWYUCFANPRZBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C2=CC=CC=C2OC(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80871917 |
Source
|
Record name | 2-(1-Acetyl-3-methyl-1H-1,2,4-triazol-5-yl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80871917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Acetyl-3-methyl-1h-1,2,4-triazol-5-yl)phenyl acetate |
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